N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
“N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” is a complex organic compound that combines features of both amines and carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reductive amination of cyclohexanone with cyclohexylamine.
Synthesis of (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group, followed by the coupling of the protected amino acid with the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug design and development.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The dihydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the amino and carboxylic acid groups could form ionic bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Tyrosine: An amino acid with a similar dihydroxyphenyl group.
N-cyclohexyl-2-aminoethanol: Another compound with both cyclohexyl and amino groups.
Uniqueness
This compound’s uniqueness lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interactions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNPOUOYEVJFSS-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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